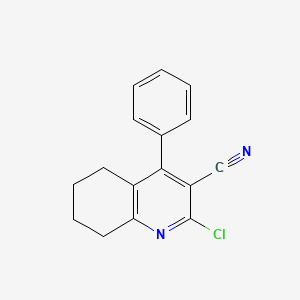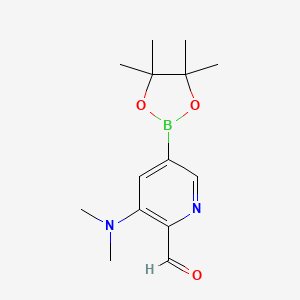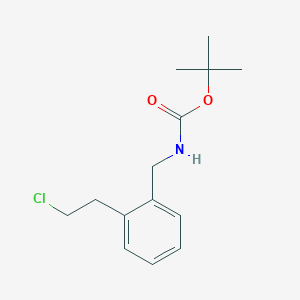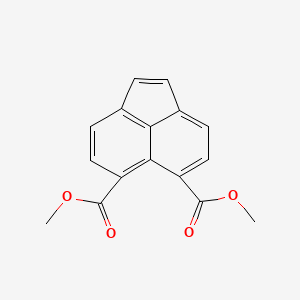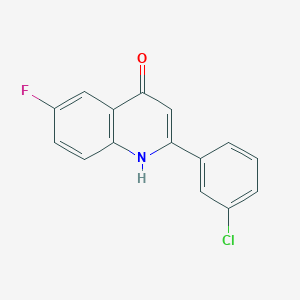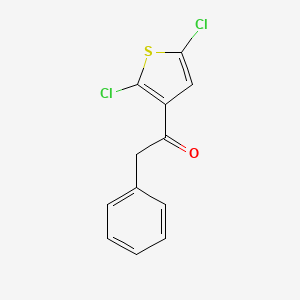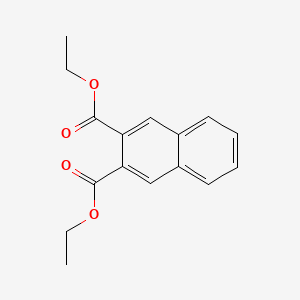![molecular formula C8H19Cl2NOSi2 B15064754 N,N-Bis[(chloromethyl)(dimethyl)silyl]acetamide CAS No. 60799-33-9](/img/structure/B15064754.png)
N,N-Bis[(chloromethyl)(dimethyl)silyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Bis((chloromethyl)dimethylsilyl)acetamide is an organosilicon compound with the chemical formula C8H20Cl2NOSi2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N-Bis((chloromethyl)dimethylsilyl)acetamide can be synthesized through the reaction of acetamide with chloromethyl(dimethyl)silane in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the silane groups .
Industrial Production Methods
Industrial production of N,N-Bis((chloromethyl)dimethylsilyl)acetamide involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Bis((chloromethyl)dimethylsilyl)acetamide undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with various nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and acetamide.
Condensation Reactions: The silanol groups formed from hydrolysis can undergo condensation to form siloxanes.
Common Reagents and Conditions
Common reagents used in reactions with N,N-Bis((chloromethyl)dimethylsilyl)acetamide include nucleophiles like amines and alcohols, bases such as triethylamine, and acids for catalyzing hydrolysis. Reactions are typically carried out under anhydrous conditions to prevent unwanted hydrolysis .
Major Products Formed
Major products formed from reactions with N,N-Bis((chloromethyl)dimethylsilyl)acetamide include substituted silanes, silanols, and siloxanes, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N,N-Bis((chloromethyl)dimethylsilyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for introducing silyl groups and protecting functional groups.
Biology: The compound is used in the modification of biomolecules and in the synthesis of bioactive compounds.
Wirkmechanismus
The mechanism of action of N,N-Bis((chloromethyl)dimethylsilyl)acetamide involves the reactivity of its chloromethyl and silyl groups. The chloromethyl groups can undergo nucleophilic substitution, while the silyl groups can participate in hydrolysis and condensation reactions. These reactions enable the compound to modify other molecules and form new chemical bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,O-Bis(trimethylsilyl)acetamide: Similar in structure but with trimethylsilyl groups instead of chloromethyl(dimethyl)silyl groups.
Bis(trimethylsilyl)acetamide: Another related compound used in silylation reactions.
Uniqueness
N,N-Bis((chloromethyl)dimethylsilyl)acetamide is unique due to its dual functionality, combining chloromethyl and silyl groups. This allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a versatile reagent in organic synthesis .
Eigenschaften
CAS-Nummer |
60799-33-9 |
|---|---|
Molekularformel |
C8H19Cl2NOSi2 |
Molekulargewicht |
272.32 g/mol |
IUPAC-Name |
N,N-bis[chloromethyl(dimethyl)silyl]acetamide |
InChI |
InChI=1S/C8H19Cl2NOSi2/c1-8(12)11(13(2,3)6-9)14(4,5)7-10/h6-7H2,1-5H3 |
InChI-Schlüssel |
FZVSGQRPFDCJPD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N([Si](C)(C)CCl)[Si](C)(C)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


